molecular formula C16H19F2NO2S B2881443 (E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one CAS No. 326617-78-1

(E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one

Cat. No. B2881443
CAS RN: 326617-78-1
M. Wt: 327.39
InChI Key: GFDFZADAEKMXFL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of (E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in inflammation and tumor growth. It may also have an impact on the cholinergic system, which is involved in memory and learning.
Biochemical and Physiological Effects:
(E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it may have a positive impact on memory and learning.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one in lab experiments include its potential biological activity and unique chemical structure. However, there are limitations to its use, including its cost and potential toxicity.

Future Directions

There are several future directions for (E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease, as it may have a positive impact on memory and learning. Another direction is to further investigate its anti-inflammatory and antitumor effects, as it may have potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of (E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one involves several steps. The starting material is 4-bromo-1-(2,6-dimethylmorpholino)-2-(phenylsulfonyl)butan-1-one, which is reacted with potassium thioacetate to form the thioester intermediate. This intermediate is then reacted with difluoromethyl iodide to form the difluoromethylthio-substituted intermediate. Finally, this intermediate is reacted with a base to form the final product, (E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one.

Scientific Research Applications

(E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential biological activity, including antitumor and anti-inflammatory effects. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

(E)-3-[4-(difluoromethylsulfanyl)phenyl]-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2S/c1-11-9-19(10-12(2)21-11)15(20)8-5-13-3-6-14(7-4-13)22-16(17)18/h3-8,11-12,16H,9-10H2,1-2H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDFZADAEKMXFL-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328276
Record name (E)-3-[4-(difluoromethylsulfanyl)phenyl]-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(4-((difluoromethyl)thio)phenyl)-1-(2,6-dimethylmorpholino)prop-2-en-1-one

CAS RN

326617-78-1
Record name (E)-3-[4-(difluoromethylsulfanyl)phenyl]-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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